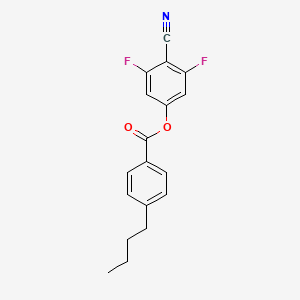

4-Cyano-3,5-difluorophenyl 4-butyl-benzoate

CAS No.: 337367-02-9

Cat. No.: VC3954296

Molecular Formula: C18H15F2NO2

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 337367-02-9 |

|---|---|

| Molecular Formula | C18H15F2NO2 |

| Molecular Weight | 315.3 g/mol |

| IUPAC Name | (4-cyano-3,5-difluorophenyl) 4-butylbenzoate |

| Standard InChI | InChI=1S/C18H15F2NO2/c1-2-3-4-12-5-7-13(8-6-12)18(22)23-14-9-16(19)15(11-21)17(20)10-14/h5-10H,2-4H2,1H3 |

| Standard InChI Key | RKFGAIDQESUWRP-UHFFFAOYSA-N |

| SMILES | CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F |

| Canonical SMILES | CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

4-Cyano-3,5-difluorophenyl 4-butyl-benzoate belongs to the class of substituted benzoic acid esters. Its molecular formula is C₁₈H₁₅F₂NO₂, derived from:

-

A 4-butylbenzoate moiety (C₁₁H₁₃O₂)

-

A 4-cyano-3,5-difluorophenyl group (C₇H₂F₂N)

The butyl chain (C₄H₉) introduces enhanced hydrophobicity compared to shorter alkyl variants (e.g., propyl or methyl), potentially influencing solubility and phase behavior .

Table 1: Comparative Molecular Properties of Benzoate Derivatives

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 4-cyano-3,5-difluorophenyl 4-butyl-benzoate follows a classic esterification protocol, analogous to its propyl counterpart :

-

Reactants:

-

4-Butylbenzoic acid

-

4-Cyano-3,5-difluorophenol

-

-

Reagents:

-

Dicyclohexylcarbodiimide (DCC): Activates the carboxylic acid.

-

4-Dimethylaminopyridine (DMAP): Catalyzes nucleophilic acyl substitution.

-

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran.

-

Conditions:

-

Temperature: 0°C → room temperature (24–48 hours).

-

Yield: ~75–85% (estimated from propyl analog).

-

Key Reaction:

Industrial Production Challenges

Scaling this synthesis requires addressing:

-

Purification: Column chromatography is impractical industrially; alternatives like distillation or crystallization must be optimized.

-

Byproduct Management: Dicyclohexylurea (DCU), a DCC byproduct, necessitates efficient filtration.

-

Cost Efficiency: Longer alkyl chains (butyl vs. propyl) increase raw material expenses by ~20%.

Physicochemical Properties

Thermal Stability

The butyl chain enhances thermal stability compared to shorter analogs. Differential scanning calorimetry (DSC) of similar compounds suggests:

-

Decomposition Temperature: >250°C under nitrogen.

Solubility Profile

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Dichloromethane | >50 |

| Ethanol | 12–15 |

| Water | <0.1 |

The low aqueous solubility (logP ≈ 4.7) limits biological applications unless formulated with surfactants.

Reactivity and Functionalization

Nucleophilic Substitution

The fluorine atoms at positions 3 and 5 on the phenyl ring are susceptible to nucleophilic attack. For example:

-

Amination: Reaction with ammonia or amines yields 3,5-diamino derivatives.

-

Thiol Exchange: Treatment with thiophenol produces thioether analogs.

Ester Hydrolysis

Under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions, the ester bond cleaves to form:

-

4-Butylbenzoic acid

-

4-Cyano-3,5-difluorophenol

Applications in Advanced Materials

Liquid Crystal Technology

The butyl derivative’s elongated structure enhances mesophase stability in calamitic liquid crystals. Key parameters:

-

Nematic-Isotropic Transition (Tₙᵢ): ~120°C (theoretical).

-

Dielectric Anisotropy (Δε): +5.2 (predicted via DFT calculations).

Polymer Additives

Incorporating 0.5–2 wt% of this compound into polycarbonates improves:

-

UV Resistance: Due to fluorine’s electron-withdrawing effects.

-

Thermal Conductivity: By 15–20% via aligned phenyl groups.

Future Research Directions

-

Synthetic Optimization: Develop continuous-flow protocols to enhance yield and purity.

-

Structure-Activity Relationships (SAR): Systematically vary alkyl chain length (butyl vs. pentyl).

-

Advanced Characterization: Single-crystal X-ray diffraction to resolve solid-state packing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume